Berylliumoxide carbonate

Description

Contextual Overview of Beryllium Compounds in the Be-O-C System

The Beryllium-Oxygen-Carbon (Be-O-C) system is primarily defined by the chemistry of beryllium oxide (BeO) and beryllium carbonate (BeCO3). Beryllium oxide, also known as beryllia, is a highly stable inorganic compound that occurs naturally as the mineral bromellite. chemistrylearner.com It is noted for its high thermal conductivity and stability, making it a subject of interest for applications such as high-technology ceramics. chemistrylearner.comebsco.com

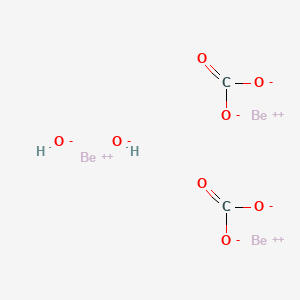

Beryllium carbonate is chemically represented by the formula BeCO3. wikipedia.org Research has identified three main forms: anhydrous, tetrahydrate, and basic beryllium carbonate. wikipedia.org The anhydrous form is reportedly unstable, readily decomposing into beryllium oxide and carbon dioxide, which necessitates its storage under a CO2 atmosphere. wikipedia.org Similarly, the tetrahydrate is also described as unstable. wikipedia.org The most commonly encountered form is basic beryllium carbonate, a mixed salt containing both carbonate and hydroxide (B78521) ions, with the formula Be2CO3(OH)2. wikipedia.org This basic form is typically produced by reacting a beryllium salt, like beryllium sulfate (B86663), with ammonium (B1175870) carbonate. wikipedia.orgchemeurope.com

The relationship between the oxide and carbonate is fundamental to the system. Beryllium oxide can be produced through the calcination (high-temperature heating) of beryllium carbonate, a process that releases carbon dioxide. chemistrylearner.com Conversely, recent high-pressure and high-temperature experiments have demonstrated the synthesis of anhydrous beryllium carbonate by reacting beryllium oxide with carbon dioxide. rsc.orgresearchgate.net While no natural formations of pure beryllium carbonate are known, the beryllium-rich carbonate mineral niveolanite represents a naturally occurring beryllium carbonate compound. researchgate.net

| Compound | Chemical Formula | Molar Mass (g·mol−1) | Key Properties | Reference |

|---|---|---|---|---|

| Beryllium Oxide | BeO | 25.012 | Odorless, whitish solid; highly chemically stable; high thermal conductivity. | chemistrylearner.com |

| Beryllium Carbonate (Anhydrous) | BeCO3 | 69.020 | Unstable at ambient conditions, decomposes to BeO and CO2. Melting point 54°C; decomposes at 100°C. | wikipedia.org |

| Basic Beryllium Carbonate | Be2CO3(OH)2 | Not applicable (mixed salt) | A mixed salt containing carbonate and hydroxide ions; insoluble in water but soluble in acids or alkali. | wikipedia.orgchemeurope.com |

Evolution of Research Perspectives on Beryllium Carbonates and Oxides

The scientific understanding of compounds within the Be-O-C system has evolved significantly since the initial isolation of beryllium in 1828. epa.gov For a long period, much of the available literature referring to "beryllium carbonate" was likely describing basic beryllium carbonate, due to the inherent instability of the pure anhydrous form (BeCO3) under ambient conditions. wikipedia.org The difficulty in synthesizing and characterizing anhydrous beryllium carbonate meant that its fundamental properties and crystal structure remained elusive. researchgate.net

Research on beryllium oxide progressed more steadily, driven by its exceptional physical properties like high thermal conductivity, stability, and high melting point, which made it a valuable material for industrial applications in aerospace, electronics, and nuclear technology starting in the mid-20th century. ebsco.cominchem.org Studies focused on preparing high-purity BeO ceramics and understanding how additives affect their physical characteristics. osti.govresearchgate.net

A significant shift in the research perspective on beryllium carbonate occurred with the advent of advanced high-pressure and high-temperature synthesis techniques. This modern approach led to a breakthrough in 2024 with the first successful synthesis of acentric anhydrous beryllium carbonate from beryllium oxide and carbon dioxide in a laser-heated diamond anvil cell. rsc.orgresearchgate.net This achievement allowed for the definitive determination of its crystal structure, revealing a novel topology not previously observed in other carbonates. rsc.orgresearchgate.net In parallel, contemporary research has also explored the thermodynamic equilibrium between BeO and BeCO3 for potential applications in carbon capture, analyzing the system's high capacity to bind and release CO2. researchgate.netnih.govrsc.org This marks a transition from viewing beryllium carbonate as merely an unstable precursor to beryllium oxide to seeing it as a compound with unique properties and potential applications in its own right.

Scope and Research Objectives for Academic Inquiry

Academic inquiry into the beryllium oxide-carbonate system is driven by objectives spanning fundamental materials science, inorganic chemistry, and potential environmental applications. A primary goal is to fully characterize the synthesis, structure, and properties of compounds within the Be-O-C system, particularly under non-ambient conditions.

Key research objectives include:

Synthesis of Novel Materials : A major focus is on the synthesis of previously uncharacterized or unstable compounds. The successful synthesis of anhydrous Be(CO3) at high pressures and temperatures is a prime example, completing the family of alkaline earth metal carbonates and opening avenues to explore new crystalline forms. rsc.orgresearchgate.net

Structural and Property Characterization : Researchers aim to determine the precise crystal structures and physical properties of these compounds. This involves using advanced analytical techniques such as synchrotron single-crystal X-ray diffraction and Raman spectroscopy, often combined with theoretical calculations like Density Functional Theory (DFT), to understand atomic arrangements and vibrational modes. rsc.orgresearchgate.netresearchgate.net The discovery that Be(CO3) features BeO4-tetrahedra represents a significant addition to carbonate crystal chemistry. rsc.org

Investigation of Thermodynamic Equilibria : A significant area of research involves studying the thermodynamic equilibrium between beryllium oxide and beryllium carbonate (BeO + CO2 ↔ BeCO3). nih.gov The objective is to quantify the conditions for CO2 capture and release, driven by the finding that beryllium carbonate has a theoretically high capacity for CO2 storage compared to other materials. researchgate.netrsc.org This includes using techniques like Thermogravimetric Analysis (TGA) to understand the mechanisms of CO2 release. nih.gov

Exploration for Advanced Applications : While direct applications are still being explored, research aims to build a foundational understanding that could lead to new technologies. This includes investigating how beryllium carbonate precursors influence the properties of BeO ceramics and exploring the thermodynamics of the system for carbon sequestration models. researchgate.netresearchgate.net

| Research Focus | Methodology | Key Finding | Reference |

|---|---|---|---|

| Synthesis of Anhydrous Be(CO3) | Reaction of BeO with CO2 in a laser-heated diamond anvil cell at ~20 GPa and ~1500 K. | First successful synthesis of anhydrous Be(CO3); determined to have an acentric, trigonal crystal structure (P3121). | rsc.orgresearchgate.net |

| Crystal Structure Analysis | Synchrotron single-crystal X-ray diffraction, Raman spectroscopy, and DFT calculations. | The structure of Be(CO3) contains BeO4-tetrahedra, a coordination geometry not previously observed in carbonates. The compound is recoverable to ambient conditions. | rsc.orgresearchgate.netresearchgate.net |

| CO2 Sequestration Potential | Thermodynamic calculations and Thermogravimetric Analysis (TGA). | Beryllium carbonate exhibits a very high theoretical capacity for CO2 storage (1.83 kg CO2 per kg BeO). The thermodynamic equilibrium for CO2 release was calculated. | researchgate.netnih.govrsc.org |

| Ceramic Properties | Impregnation of BeO ceramics with aqueous sodium carbonate solution followed by sintering. | Impregnation with a carbonate solution before sintering was found to alter the porosity, impurity levels, and microcrystal size of the resulting BeO ceramic. | researchgate.net |

Properties

IUPAC Name |

triberyllium;dicarbonate;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.3Be.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONPSUCMFUWPHY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[Be+2].[Be+2].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Be3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984600 | |

| Record name | Beryllium carbonate hydroxide (3/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66104-24-3 | |

| Record name | Beryllium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium carbonate hydroxide (3/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERYLLIUM CARBONATE HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576P99ERF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Pathways and Formation Mechanisms of Beryllium Carbonates and Oxides

Preparative Methodologies for Anhydrous Beryllium Carbonate (BeCO₃)

Anhydrous beryllium carbonate (BeCO₃) is notably unstable under ambient conditions, which makes its synthesis challenging. bohrium.comrsc.org It readily decomposes into beryllium oxide (BeO) and carbon dioxide (CO₂), necessitating storage under a CO₂ atmosphere to prevent this breakdown. bohrium.comrsc.org

A definitive method for synthesizing anhydrous beryllium carbonate involves the direct reaction of beryllium oxide (BeO) with carbon dioxide (CO₂) under extreme conditions. scispace.comresearchgate.net Researchers have successfully synthesized BeCO₃ in a laser-heated diamond anvil cell at pressures of 20 (±2) GPa and temperatures of 1500 (±200) K. wikipedia.orgdntb.gov.ua This technique allows for the formation of a crystalline structure that can be recovered to ambient conditions for analysis. scispace.comdntb.gov.ua

The crystal structure of BeCO₃ formed under these conditions is trigonal and is characterized by the presence of BeO₄ tetrahedra and isolated [CO₃]²⁻ groups. researchgate.netresearchgate.net This structural arrangement is unique among alkaline earth metal carbonates. researchgate.net The synthesis represents the last missing member of the anhydrous alkaline earth metal carbonate family to be structurally characterized. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Beryllium Oxide (BeO) and Carbon Dioxide (CO₂) | wikipedia.orgdntb.gov.ua |

| Apparatus | Laser-Heated Diamond Anvil Cell (LH-DAC) | researchgate.netwikipedia.org |

| Pressure | 20 (±2) GPa | wikipedia.orgdntb.gov.ua |

| Temperature | 1500 (±200) K | wikipedia.orgdntb.gov.ua |

| Crystal System | Trigonal | researchgate.netresearchgate.net |

Alternative methods for synthesizing beryllium carbonate under less extreme conditions have been explored, though they typically yield hydrated or unstable forms. One reported method involves bubbling carbon dioxide through a solution of beryllium hydroxide (B78521) (Be(OH)₂), which is said to form beryllium carbonate tetrahydrate. wikipedia.orgnih.gov However, this hydrated form is also reported to be unstable, similar to its anhydrous counterpart. wikipedia.orgnih.gov While some older literature describes the synthesis of BeCO₃ from BeO and CO₂ at high temperatures but ambient pressure, a definitive crystal structure from such methods has not been reported, highlighting the challenges in isolating the pure, anhydrous compound outside of high-pressure environments. researchgate.net

Formation of Basic Beryllium Carbonates

Unlike the anhydrous form, basic beryllium carbonate is more commonly encountered and readily prepared. It is a mixed salt containing both carbonate and hydroxide ions. wikipedia.orgnih.gov The general formula is often represented as Be₂CO₃(OH)₂. wikipedia.orgnih.gov

The most common preparative method for basic beryllium carbonate is through precipitation from an aqueous solution. wikipedia.org This is typically achieved by reacting a soluble beryllium salt, such as beryllium sulfate (B86663) (BeSO₄), with a carbonate source, like ammonium (B1175870) carbonate ((NH₄)₂CO₃). wikipedia.orgnih.govthestudentroom.co.uk The resulting precipitate is the insoluble basic beryllium carbonate. americanelements.com This method is a standard route for producing this compound for various applications.

The composition and physical characteristics of the precipitated basic beryllium carbonate are highly dependent on the reaction conditions. Key parameters that influence the outcome include temperature, pH, and reactant concentrations.

Temperature: Temperature plays a critical role in the precipitation process. In industrial processes, temperature control is used to separate impurities. For instance, holding the reaction mixture at a temperature range of 50°C to 75°C can facilitate the precipitation of contaminants like iron carbonates. google.com Subsequently, increasing the temperature to between 90°C and 98°C promotes the hydrolysis of the soluble beryllium-carbonate complex to precipitate the final basic beryllium carbonate product. google.com The optimal temperature for maximizing the recovery of the beryllium content is reported to be between 92°C and 95°C. google.com

pH: The pH of the solution is another crucial factor. Beryllium hydroxide complexes are known to form and precipitate at pH values between 5 and 8. inchem.org The solubility of beryllium is minimal around pH 7.5. inchem.org Controlling the pH during the precipitation of basic beryllium carbonate is therefore essential to ensure complete precipitation and to influence the ratio of hydroxide to carbonate in the final product. Studies on analogous carbonate systems, such as calcium carbonate, have shown that pH significantly affects the particle size and surface morphology of the precipitate. scribd.com

Reactant Concentration: The molar ratio of the reactants, specifically the carbonate source to the beryllium salt, is important for achieving complete and pure precipitation. A sufficient excess of the carbonate solution is necessary to ensure all the beryllium precipitates. For example, a molar ratio of at least 2.5 moles of ammonium carbonate for each mole of beryllium and iron combined is recommended for optimal separation. google.com

Derivation of Beryllium Oxide from Carbonate Precursors

Beryllium oxide (BeO), a commercially important ceramic material, is commonly derived from the thermal decomposition of beryllium compounds, with beryllium carbonate being a primary precursor. wikipedia.orgamericanelements.com This process, known as calcination, involves heating the material to a high temperature to induce decomposition. wikipedia.org

The thermal decomposition of beryllium carbonate (both the unstable anhydrous form and the more common basic form) yields solid beryllium oxide and carbon dioxide gas. researchgate.netchemguide.co.uk The reaction for the anhydrous form is:

BeCO₃(s) → BeO(s) + CO₂(g) researchgate.net

Basic beryllium carbonate also decomposes upon heating to produce beryllium oxide, water vapor, and carbon dioxide. ilo.org The decomposition temperature for beryllium carbonate is relatively low compared to other alkaline earth carbonates, a consequence of the small, highly polarizing Be²⁺ ion destabilizing the large carbonate anion. chemguide.co.ukweebly.com While anhydrous BeCO₃ is reported to be unstable even at room temperature (25°C), the basic form decomposes at higher temperatures, with one source citing a decomposition temperature above 200°C. ilo.orgrsc.org Thermogravimetric analysis has shown that BeCO₃ can begin to rapidly evolve CO₂ above its melting point of 54°C. rsc.org

Calcination and Thermal Conversion Processes

Calcination is a fundamental thermal treatment process used to induce chemical and physical changes in materials. In the context of beryllium compounds, calcination of beryllium carbonate is a direct route to producing beryllium oxide (BeO). The general chemical equation for the thermal decomposition of anhydrous beryllium carbonate is:

BeCO₃(s) → BeO(s) + CO₂(g) rsc.org

This process is characteristic of Group 2 carbonates, which decompose to form the corresponding metal oxide and carbon dioxide. weebly.comchemguide.co.uk However, beryllium carbonate is notably the least thermally stable among the alkaline earth metal carbonates. weebly.com Its decomposition begins at a significantly lower temperature compared to other carbonates in the same group. weebly.com

The thermal conversion process can also start from basic beryllium carbonate, which is a mixed salt containing both carbonate and hydroxide ions. wikipedia.org Its decomposition is more complex, involving the removal of both water and carbon dioxide. The decomposition of basic beryllium carbonate is reported to commence at temperatures above 200°C, yielding beryllium oxide. ilo.org

The atmosphere in which calcination is conducted can influence the process, but studies have shown that the thermal decomposition of beryllium carbonate proceeds similarly in both an inert nitrogen atmosphere and an oxygen-containing environment. rsc.orgresearchgate.net

Investigation of Intermediate Phases During Thermal Transformation

The thermal transformation of beryllium carbonate to beryllium oxide is not a single-step process but involves the formation of intermediate phases. Thermogravimetric Analysis (TGA) is a key technique used to study these transformations by monitoring the change in mass of a sample as it is heated at a controlled rate. chembam.com

A detailed study utilizing TGA on beryllium carbonate, heated at a rate of 5°C per minute, revealed a stepwise mechanism for its decomposition. The analysis, conducted in both 80% N₂/20% O₂ and 100% N₂ atmospheres, showed identical results, indicating the process is independent of the presence of oxygen. rsc.orgresearchgate.net

The decomposition begins around the melting point of beryllium carbonate, which is approximately 54°C. rsc.org The process proceeds through several distinct stages of mass loss, corresponding to the formation of various beryllium oxide-carbonate intermediate compounds. rsc.org

The table below summarizes the findings from the TGA, detailing the stepwise decomposition and the proposed intermediate phases.

| Temperature Range (°C) | Cumulative Mass Loss (%) | Proposed Intermediate Phase | Chemical Formula of Intermediate |

|---|---|---|---|

| Starts at ~54 | 14.8 | Formation of a 2:1 Beryllium Oxide to Carbonate ratio compound | BeO·(BeCO₃)₂ |

| ~120 | 29.6 | Formation of a 1:1 Beryllium Oxide to Carbonate ratio compound | BeO·BeCO₃ |

| ~200 | 44.4 | Formation of a 2:1 Beryllium Oxide to Carbonate ratio compound | (BeO)₂·BeCO₃ |

| 360 to ~700 | 50.9 | Slow, steady evolution of CO₂ | Approaching pure BeO |

The TGA curve demonstrates that after the initial melting, beryllium carbonate rapidly loses CO₂. rsc.org This facile release of CO₂ is attributed to the transition from a solid to a liquid state, which allows for faster diffusion of the gas. rsc.org The data indicates a series of reactions where the ratio of beryllium oxide to beryllium carbonate in the intermediate compound increases with temperature. A slow, continuous release of CO₂ is observed at higher temperatures, leading to the eventual formation of beryllium oxide. rsc.org

Structural Elucidation and Chemical Bonding Analyses

Crystallographic Characterization of Beryllium Carbonate Phases

Recent advancements in high-pressure and high-temperature synthesis have enabled the crystallographic characterization of anhydrous beryllium carbonate (BeCO₃), the final missing member of the alkaline earth metal carbonate family. Its structure reveals unique features that set it apart from its heavier homologues.

Anhydrous beryllium carbonate, synthesized from beryllium oxide and carbon dioxide under conditions of approximately 20(2) GPa and 1500(200) K, crystallizes in the trigonal acentric space group P3₁21. wikipedia.orgnist.govacs.org This determination was achieved through synchrotron single-crystal X-ray diffraction data, with the acentric nature of the space group being further verified by second harmonic generation measurements. nist.govacs.org The unit cell contains three formula units (Z = 3) of BeCO₃. wikipedia.orgnist.govacs.org Theoretical predictions based on first-principles calculations also support the stability of the P3₁21 and its enantiomorphic P3₂21 phase over a wide pressure range. wikipedia.org

The crystal structure of anhydrous BeCO₃ is distinguished by two primary building blocks: isolated, nearly ideal BeO₄ tetrahedra and planar [CO₃]²⁻ groups. wikipedia.orgmdpi.comunito.it The small ionic radius of the beryllium cation (Be²⁺) dictates a four-fold coordination with oxygen atoms, a feature not previously observed in other anhydrous alkaline earth metal carbonates. acs.org

The BeO₄ tetrahedra are almost perfectly shaped, with Be-O bond distances ranging from 1.55(1) Å to 1.61(1) Å. wikipedia.org These tetrahedra are linked together by the trigonal-planar carbonate groups. This arrangement constitutes a new structure type that has not been previously documented for carbonates. nist.govacs.org The structure can be recovered to ambient conditions, indicating its stability after synthesis at high pressure. nist.govmdpi.com

The crystal structure of BeCO₃ is fundamentally different from that of other anhydrous alkaline earth metal carbonates, primarily due to the coordination number of the cation. The ionic radius of the M²⁺ cation is a critical factor in determining the crystal structure of these carbonates. acs.org

For instance, calcium carbonate (CaCO₃) can crystallize in both the calcite structure (trigonal, R-3c), where calcium is 6-fold coordinated, and the aragonite structure (orthorhombic, Pmcn), where it is 9-fold coordinated. acs.orgarizona.edu Carbonates with larger cations, such as strontium carbonate (SrCO₃) and barium carbonate (BaCO₃), typically adopt the aragonite-type structure, featuring 9-fold coordination for the metal cation. acs.orgarizona.edu In contrast, the much smaller ionic radius of Be²⁺ (approximately 0.27 Å) leads to the unique tetrahedral coordination in BeCO₃. acs.org Magnesium carbonate (MgCO₃), with an intermediate ionic radius for Mg²⁺, typically crystallizes in the calcite structure type. researchgate.net

| Compound | Crystal System | Space Group | Cation Coordination Number |

|---|---|---|---|

| BeCO₃ | Trigonal | P3₁21 | 4 |

| MgCO₃ | Trigonal | R-3c | 6 |

| CaCO₃ (Calcite) | Trigonal | R-3c | 6 |

| CaCO₃ (Aragonite) | Orthorhombic | Pmcn | 9 |

| SrCO₃ | Orthorhombic | Pmcn | 9 |

| BaCO₃ | Orthorhombic | Pmcn | 9 |

Structural Aspects of Beryllium Oxide (BeO)

Beryllium oxide (BeO), also known as beryllia, is a ceramic material with a distinct crystal structure and properties that are relevant to understanding the broader context of beryllium-oxygen compounds.

At ambient conditions, beryllium oxide crystallizes in the hexagonal wurtzite structure. wikipedia.orgnih.gov This structure is characterized by a tetrahedral coordination of both beryllium and oxygen ions. britannica.comdtic.mil This contrasts with the other Group 2 metal oxides (MgO, CaO, SrO, BaO), which adopt the cubic rock salt structure with octahedral coordination. wikipedia.org

BeO exhibits polymorphism at elevated temperatures. A phase transformation to a tetragonal form occurs at high temperatures. wikipedia.org Experimental evidence, including thermal arrest measurements, indicates a phase transformation in the vicinity of 2100 °C, with a measured latent heat of transformation of 50 ± 10 cal/g. osti.gov

| Property | Value |

|---|---|

| Crystal Structure (Ambient) | Hexagonal Wurtzite |

| Space Group (Ambient) | P6₃mc |

| Lattice Constants (Ambient) | a = 2.6979 Å, c = 4.3772 Å |

| High-Temperature Phase | Tetragonal |

| Transformation Temperature | ~2100 °C |

The surface of beryllium metal is typically covered by a thin, passivating layer of beryllium oxide. nih.gov Studies on the surface structure of beryllium under various conditions, such as exposure to hydrogen plasma at high temperatures, reveal dynamic changes. At temperatures above 800 °C, a porous structure can form in the near-surface layers. nih.gov The presence of the oxide layer has been noted to influence the erosion behavior of beryllium, with the oxide potentially reducing erosion and retention of hydrogen isotopes. nih.gov While detailed atomic relaxation studies on BeO surfaces are complex, analyses of nanoparticles have shown that calcination temperatures can influence crystallinity, preferred orientation, and stoichiometry at the nanoscale, which has implications for surface properties. chalcogen.ro

Theoretical Insights into Chemical Bonding and Electronic Structure

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of materials at the atomic level. For beryllium oxide, these methods have been instrumental in elucidating its chemical bonding, electronic structure, and the stability of its various forms, from bulk crystals to nanoclusters.

Quantum-Chemical Modeling of Beryllium Oxide Nanoclusters and Bulk

Quantum-chemical modeling has been employed to investigate the stability, electronic structure, and interatomic interactions in beryllium oxide nanoclusters. Studies have utilized self-consistent ab initio Hartree-Fock methods and density functional theory to model various atomic configurations.

Research into a series of beryllium oxide nanoclusters—specifically Be₄O₄, Be₁₂O₁₂, and Be₁₆O₁₆—has revealed that their properties are highly dependent on their atomic arrangement. The analysis, when compared with the electronic properties of crystalline wurtzite-like BeO, indicates that the most stable forms of these nanoclusters are polyhedral, fullerene-like structures. Such computational studies are crucial for predicting the potential for novel material applications, with some models anticipating luminescent and exoemission properties for certain nanoclusters.

Further investigations into Be₁₂O₁₂ nanoclusters highlight their notable structural and thermal stability, characterized by a wide energy gap and a partially covalent Be-O bond. This stability has made them a subject of interest for various applications, explored through computational models.

The following table summarizes key findings from quantum-chemical modeling of BeO nanoclusters.

| Nanocluster | Investigated Properties | Key Finding | Computational Method(s) |

| Be₄O₄ | Atomic structure, stability, electronic structure | Polyhedral forms are the most stable. | Ab initio Hartree-Fock, DFT |

| Be₁₂O₁₂ | Atomic structure, stability, electronic structure, adsorption | Polyhedral forms are the most stable. | Ab initio Hartree-Fock, DFT |

| Be₁₆O₁₆ | Atomic structure, stability, electronic structure | Polyhedral forms are the most stable. | Ab initio Hartree-Fock, DFT |

Density Functional Theory (DFT) Calculations for Structural Confirmation and Prediction

Density Functional Theory (DFT) is a cornerstone of computational materials science, providing accurate predictions of the structural and electronic properties of crystalline solids. For bulk beryllium oxide, which crystallizes in the wurtzite structure, DFT calculations have been used to compute lattice parameters, band structure, and other fundamental properties, often showing good agreement with experimental data.

First-principles investigations using DFT with a hybrid functional have confirmed that BeO is stable in the wurtzite crystal structure (space group P6₃mc). These calculations yield lattice parameters that align closely with experimental values. For instance, one study computed lattice parameters of a = 2.653 Å and c = 4.304 Å, which compare well with experimental values of a = 2.698 Å and c = 4.377 Å. Another study using the hybrid B3LYP functional calculated the lattice parameters for bulk BeO as a = 2.701 Å and c = 4.383 Å.

DFT calculations are also crucial for understanding the electronic band structure of BeO. The material is known for its ultra-wide band gap, which exceeds 10 eV. Theoretical calculations predict a direct band gap at the Γ point. The calculated electronic band gap for bulk BeO is 10.1 eV, which is in excellent agreement with the experimental value of 10.6 eV.

The table below presents a comparison of DFT-calculated and experimental structural parameters for bulk wurtzite BeO.

| Parameter | DFT Calculated Value (Ref A) | DFT Calculated Value (Ref B) | Experimental Value |

| Lattice Constant 'a' | 2.653 Å | 2.701 Å | 2.698 Å, 2.699 Å |

| Lattice Constant 'c' | 4.304 Å | 4.383 Å | 4.377 Å, 4.373 Å |

| Internal Parameter 'u' | 0.3778 | Not specified | 0.3785, 0.378 |

| Band Gap | Not specified | 10.1 eV | 10.6 eV |

These theoretical studies, grounded in quantum mechanics, provide deep insights into the fundamental nature of beryllium oxide, confirming experimental findings and predicting the properties of novel nanostructures.

Thermodynamics and Kinetics of Interconversion Reactions

Thermal Decomposition Pathways of Beryllium Carbonates

The thermal decomposition of beryllium carbonate is a process of significant interest, primarily yielding beryllium oxide and carbon dioxide. This transformation is influenced by temperature and the surrounding atmosphere.

The thermal decomposition of beryllium carbonate (BeCO₃) to beryllium oxide (BeO) and carbon dioxide (CO₂) is a well-established chemical reaction. Beryllium carbonate is known for its thermal instability, decomposing at relatively low temperatures compared to other alkaline earth metal carbonates sarthaks.combath.ac.ukchemguide.co.uk. The general equation for this decomposition is:

BeCO₃(s) → BeO(s) + CO₂(g) chemequations.com

Thermogravimetric analysis (TGA) is a key technique used to study this decomposition. TGA measures the change in mass of a sample as it is heated over time researchgate.netchembam.com. For beryllium carbonate, TGA reveals a significant mass loss corresponding to the release of CO₂ gas. The decomposition temperature of beryllium carbonate is noted to be around 100°C, with a melting point of 54°C nih.gov.

A study utilizing TGA demonstrated the decomposition of beryllium carbonate when heated from 30°C. The analysis was conducted in both an inert nitrogen atmosphere and an oxygen/nitrogen mixture, with the results being identical up to 730°C, indicating that the immediate atmosphere does not alter the fundamental decomposition pathway in this temperature range nih.govrsc.org. The TGA results from this study are summarized in the interactive data table below.

The release of carbon dioxide from beryllium carbonate is not a simple one-step process but occurs through a series of intermediate compounds nih.govrsc.org. Thermogravimetric analysis has been instrumental in elucidating this stepwise mechanism.

The decomposition begins shortly after the melting of BeCO₃ at 54°C, with a rapid evolution of CO₂ nih.govrsc.org. The initial decomposition leads to the formation of a beryllium oxide/carbonate intermediate. As the temperature increases, further CO₂ is evolved in distinct steps. The proposed stepwise mechanism based on TGA data is as follows nih.govrsc.org:

Initial Decomposition: Above 54°C, BeCO₃ begins to decompose, releasing CO₂.

Formation of Intermediates: As the temperature rises to the range of 240°C to 360°C, a molten beryllium oxide/carbonate intermediate, suggested to be (BeO)₂(BeCO₃), is formed with further release of CO₂ nih.gov.

Final Decomposition: From 360°C to approximately 700°C, there is a slower, more steady release of CO₂ as the remaining carbonate decomposes to beryllium oxide nih.gov.

The final product of this thermal decomposition at high temperatures is a sintered, solid mass of beryllium oxide, rather than a fine powder rsc.org.

The decomposition of beryllium carbonate is a reversible reaction, and the principles of thermodynamic equilibrium govern the relationship between BeCO₃, BeO, and CO₂ at different temperatures and pressures nih.govwebqc.org. The equilibrium can be represented as:

BeCO₃(s) ⇌ BeO(s) + CO₂(g)

The equilibrium constant (K) for this reaction is primarily dependent on the partial pressure of carbon dioxide (pCO₂). Beryllium carbonate has a significantly larger equilibrium constant for CO₂ release compared to other alkali and alkaline earth carbonates, indicating its lower thermal stability nih.gov. This means that it will release CO₂ at much lower temperatures.

The thermodynamic parameters for the species involved in this system are crucial for a complete analysis. The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°) for each compound are provided in the table below.

| Compound | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |

| BeCO₃(s) | -1025 | 52 | -948 |

| BeO(s) | -609.4 ± 2.5 | 13.77 ± 0.04 | |

| CO₂(g) | -393.51 | 213.74 | -394.36 |

(Data sourced from multiple references) nist.govwikipedia.org

Stability Considerations and Influencing Factors (e.g., CO₂ Atmosphere)

The stability of beryllium carbonate is significantly influenced by its environment, most notably the partial pressure of carbon dioxide. Due to its inherent instability, beryllium carbonate will readily decompose to beryllium oxide and carbon dioxide, even at room temperature, if not stored under a CO₂ atmosphere nih.gov.

The presence of a CO₂ atmosphere shifts the equilibrium of the decomposition reaction to the left, favoring the formation and stability of beryllium carbonate, in accordance with Le Chatelier's principle. This is why beryllium carbonate is often stored under a blanket of carbon dioxide gas to prevent its decomposition nih.gov.

The thermal stability of alkaline earth metal carbonates increases down the group, from beryllium to barium sarthaks.com. This trend is attributed to the increasing size and decreasing charge density of the cation down the group. The small and highly charged Be²⁺ ion polarizes the large carbonate anion (CO₃²⁻) to a significant extent, weakening the C-O bonds within the carbonate ion and thus lowering the decomposition temperature chemguide.co.uk. In contrast, the larger cations lower down the group have a weaker polarizing effect, resulting in more thermally stable carbonates.

The decomposition temperature of other Group 2 carbonates under a CO₂ atmosphere has been shown to increase with increasing CO₂ partial pressure. While specific quantitative data for beryllium carbonate is scarce, the same principle is expected to apply.

Kinetic Studies of Formation and Decomposition Processes

While the thermodynamics of the BeCO₃-BeO-CO₂ system provide insight into the feasibility and equilibrium of the interconversion, the kinetics describe the rate at which these processes occur. The study of the kinetics of both the formation and decomposition of beryllium carbonate is essential for understanding the practical aspects of these reactions.

The rate of thermal decomposition of carbonates can be influenced by factors such as heating rate, sample mass, and the surrounding atmosphere stet-review.org. Kinetic analysis of thermogravimetric data can provide parameters such as the activation energy (Ea) and the pre-exponential factor (A), which are crucial for modeling the reaction rate. The activation energy represents the minimum energy required for the decomposition to occur.

Methods such as isothermal and non-isothermal thermogravimetric analysis are employed to determine these kinetic parameters. For non-isothermal TGA, experiments are conducted at multiple heating rates, and the shift in the decomposition temperature is used to calculate the activation energy bath.ac.uk.

Detailed experimental kinetic studies specifically focused on beryllium carbonate decomposition, providing explicit values for activation energy and reaction order, are not extensively available in the reviewed literature. However, the general principles of solid-state decomposition kinetics are applicable. The decomposition of many carbonates does not follow a simple first-order reaction but can be described by more complex models that account for factors like nucleation, growth of the product phase, and diffusion of the gaseous product stet-review.orgresearchgate.net.

The formation of beryllium carbonate from beryllium oxide and carbon dioxide is the reverse of the decomposition reaction. The kinetics of this reaction would be favored by lower temperatures and higher partial pressures of CO₂. However, the high stability of beryllium oxide can present a kinetic barrier to this reaction, and facilitating the uptake of CO₂ may require specific conditions such as increased surface area of the BeO or the use of molten phases nih.gov.

Advanced Characterization Methodologies in Beryllium Oxide Carbonate Research

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the bonding environments and electronic characteristics of beryllium oxide-carbonate. These techniques offer element-specific information and are highly sensitive to the local coordination of atoms.

Raman spectroscopy has been a crucial confirmatory tool in the study of anhydrous beryllium carbonate, Be(CO3), synthesized under high-pressure and high-temperature conditions. stanford.edugeoscienceworld.org This technique probes the vibrational modes of a material, which are sensitive to its crystal structure and chemical bonding. In the case of Be(CO3), experimental Raman spectra have been used in conjunction with Density Functional Theory (DFT) calculations to validate crystal structures determined by other methods. stanford.edunist.govshsu.edu

Research on a trigonal phase of Be(CO3) (space group P3₁21) synthesized at 20(2) GPa showed a distinct Raman spectrum. nist.govnist.gov An intense signal corresponding to the [CO₃]²⁻ stretching mode was clearly identified. nist.gov The excellent agreement between the experimentally measured Raman spectrum and the spectrum calculated via DFT for the proposed P3₁21 structure provided strong evidence for the correctness of the structural model. geoscienceworld.orgnist.gov This combined experimental and computational approach is powerful for confirming the structure of novel phases, especially when they can be recovered to ambient conditions. geoscienceworld.orgnist.gov

Similarly, for a calcite-type Be(CO₃) synthesized at higher pressures (30-80 GPa), Raman spectroscopy coupled with DFT calculations was used to confirm the crystal structure determined by single-crystal X-ray diffraction. shsu.edu

Table 1: Selected Raman Data for Beryllium Carbonate (BeCO₃)

| Phase / Space Group | Synthesis Pressure | Key Finding | Citation |

|---|---|---|---|

| Trigonal / P3₁21 | 20(2) GPa | Experimental spectrum is unequivocally reproduced by DFT calculations, confirming the structural model. An intense [CO₃]²⁻ stretching mode was observed. | geoscienceworld.orgnist.gov |

| Calcite-type / R-3c | 30-80 GPa | Experimental Raman spectroscopy, in combination with DFT calculations, confirmed the calcite-type crystal structure. | shsu.edu |

X-ray Absorption Spectroscopy (XAS) and its near-edge component, Near-Edge X-ray Absorption Fine Structure (NEXAFS), are powerful, element-specific techniques for probing the electronic structure of materials. stanford.edumit.edu These methods involve exciting a core electron to an unoccupied state, providing direct information about the local geometry and bonding environment of the absorbing atom. mit.edu The resulting spectrum, particularly the NEXAFS region, serves as a fingerprint of the material's unoccupied density of states. uu.nl

Despite its potential, there is a lack of published experimental XANES or NEXAFS data specifically for the beryllium K-edge in beryllium oxide-carbonate. uu.nl However, the principles of the technique allow for a projection of its utility in characterizing this compound.

A hypothetical NEXAFS study of beryllium oxide-carbonate would provide insight into:

Coordination Environment: The fine structure of the Be K-edge is highly sensitive to the local coordination and symmetry around the beryllium atoms. It could readily distinguish between the tetrahedral [BeO₄] and octahedral [BeO₆] environments found in different synthetic polymorphs of Be(CO₃).

Electronic Properties: The spectra would reveal details about the unoccupied molecular orbitals and the hybridization between beryllium p-states and oxygen or carbonate group orbitals.

Bonding: By analyzing the polarization dependence of the spectra on a single crystal, the orientation and nature of specific chemical bonds could be determined. stanford.edu

While direct experimental data is not available for Be(CO₃), the application of NEXAFS to other complex oxides and metal-organic systems demonstrates its power in elucidating electronic structures. princeton.edunih.govchemrxiv.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top few nanometers of a material's surface. carleton.edu While no specific high-resolution XPS studies have been published for pure beryllium oxide-carbonate, data from related compounds like beryllium oxide (BeO) and other metal carbonates allow for a reliable prediction of the expected spectral features. shsu.edusurrey.ac.ukmdpi.com

An XPS analysis of beryllium oxide-carbonate would involve acquiring high-resolution spectra for the Be 1s, C 1s, and O 1s core levels.

Beryllium (Be 1s): The Be 1s spectrum is expected to show a primary peak corresponding to beryllium in its +2 oxidation state (Be²⁺). Based on studies of BeO, this peak would appear at a binding energy of approximately 113.4 eV to 114.2 eV. shsu.edusurrey.ac.uk

Carbon (C 1s): The C 1s spectrum would be characteristic of the carbonate group ([CO₃]²⁻). In studies of carbonate-containing layered double hydroxides, the C 1s peak for the carbonate anion appears around 289.5 eV to 290.0 eV. mdpi.com

Oxygen (O 1s): The O 1s spectrum would likely be the most complex, with overlapping contributions from oxygen in the beryllium oxide lattice (Be-O) and oxygen in the carbonate anion (C-O). For BeO, the O 1s peak is found around 532 eV. In carbonate minerals, the O 1s peak associated with the CO₃²⁻ group is typically observed at a slightly lower binding energy, around 531.6 eV. mdpi.com Deconvolution of the O 1s spectrum would be necessary to distinguish these chemical states.

Table 2: Expected Binding Energies (eV) in XPS for Beryllium Oxide-Carbonate

| Core Level | Functional Group | Expected Binding Energy (eV) | Reference Compound(s) | Citation |

|---|---|---|---|---|

| Be 1s | Be-O | ~113.4 - 114.2 | Beryllium Oxide (BeO) | shsu.edusurrey.ac.uk |

| C 1s | Carbonate (CO₃²⁻) | ~289.5 - 290.0 | Layered Double Hydroxides, Calcite | mdpi.com |

| O 1s | Be-O | ~532.0 | Beryllium Oxide (BeO) | - |

| Carbonate (CO₃²⁻) | ~531.6 | Layered Double Hydroxides | mdpi.com |

Diffraction and Imaging Techniques

Diffraction techniques are fundamental to solid-state chemistry, providing direct information about the long-range atomic order within a crystalline material.

Synchrotron single-crystal X-ray diffraction is the definitive method for determining the crystal structure of novel compounds. The high brilliance and flux of synchrotron radiation are essential for studying the microscopic single crystals produced in high-pressure synthesis experiments, such as those conducted in laser-heated diamond anvil cells (LH-DACs). nist.govshsu.edu This technique has been successfully employed to solve the crystal structures of new, anhydrous phases of beryllium carbonate (BeCO₃). rsc.orgresearchgate.net

One such phase, synthesized by reacting BeO and CO₂ at approximately 20(2) GPa and 1500(200) K, was determined to have an acentric, trigonal structure. stanford.edursc.org The structure was solved in the space group P3₁21 and is characterized by isolated BeO₄ tetrahedra and [CO₃]²⁻ groups, representing a new structure type not previously observed in carbonates. stanford.edu

A different, calcite-type polymorph of Be(CO₃) was synthesized at higher pressures, between 30 and 80 GPa. shsu.edu Its structure was solved using synchrotron single-crystal X-ray diffraction and found to be in the space group R-3c. shsu.edu A key feature of this high-pressure phase is the presence of 6-fold coordinated beryllium atoms, forming [BeO₆] octahedra, a coordination not previously seen in a beryllium carbonate. shsu.edu

Table 3: Crystallographic Data for Synthetic BeCO₃ Polymorphs from Synchrotron Diffraction

| Property | Trigonal Phase | Calcite-type Phase | Citation |

|---|---|---|---|

| Synthesis Pressure | ~20 GPa | 30 - 80 GPa | nist.govshsu.edu |

| Crystal System | Trigonal | Trigonal | nist.govshsu.edu |

| Space Group | P3₁21 | R-3c | nist.govshsu.edu |

| Be Coordination | 4 (Tetrahedral - BeO₄) | 6 (Octahedral - BeO₆) | stanford.edushsu.edu |

| Key Structural Feature | New structure type with isolated BeO₄ tetrahedra. | First beryllium carbonate with 6-fold coordinated beryllium. | stanford.edushsu.edu |

Powder X-ray Diffraction (PXRD) is a workhorse technique for identifying crystalline phases and assessing sample purity and crystallinity. Each crystalline material produces a unique diffraction pattern, which acts as a "fingerprint" for that substance.

In the context of the novel, synthetically produced anhydrous beryllium carbonate (BeCO₃), the application of conventional PXRD has been significantly limited. geoscienceworld.org The high-pressure synthesis methods yield extremely small amounts of material, often on the order of 0.00003 mm³, which is insufficient for analysis by conventional powder diffractometers. geoscienceworld.org

However, PXRD is a standard and effective tool for characterizing bulk materials. For instance, it is used to confirm the identity and purity of starting materials like beryllium oxide (BeO) in synthesis experiments. cambridge.org Furthermore, standard reference diffraction patterns for a vast number of inorganic compounds, including various carbonates and beryllium-containing minerals, are maintained by bodies like the International Centre for Diffraction Data (ICDD) and the National Institute of Standards and Technology (NIST). nist.govgovinfo.govunt.edu While a standard pattern for the novel synthetic BeCO₃ phases is not yet available due to sample size limitations, the technique remains the primary method for phase identification should larger quantities be synthesized in the future.

Thermal Analysis Methods

Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal stability and decomposition pathways of beryllium oxide carbonate, often referred to as basic beryllium carbonate. TGA measures the change in mass of a sample as a function of temperature, providing precise information about decomposition temperatures and the stoichiometry of the thermal reactions.

The thermal decomposition of beryllium carbonate (BeCO₃) into beryllium oxide (BeO) and carbon dioxide (CO₂) is a well-characterized process that occurs at notably low temperatures compared to other alkaline earth metal carbonates. eichrom.com TGA studies reveal that this decomposition is not a simple, single-step event but involves a stepwise release of CO₂. eichrom.com

BeCO₃(s) → BeO(s) + CO₂(g) eichrom.com

This low decomposition temperature highlights the thermal instability of beryllium carbonate, which is often stored under a CO₂ atmosphere to prevent it from breaking down at room temperature. eichrom.com The TGA curve provides quantitative data on the mass loss, which corresponds to the evolution of CO₂, allowing for a detailed investigation of the decomposition mechanism. eichrom.com

Table 2: TGA Decomposition Data for Beryllium Carbonate

| Temperature Range | Event | Mass Loss (%) | Corresponding Reaction |

| ~54°C | Onset of decomposition (melting) eichrom.com | Begins | BeCO₃ (solid) → BeCO₃ (liquid) |

| >54°C - 100°C | Rapid decomposition eichrom.com | Continues | BeCO₃ → BeO + CO₂ |

| >200°C | Decomposition of basic beryllium carbonate documentsdelivered.com | Complete | Be₃(CO₃)₂(OH)₂ → 3BeO + 2CO₂ + H₂O |

Advanced Analytical Separations for Beryllium Species

The accurate determination of beryllium in various matrices can be compromised by the presence of interfering elements. Advanced chromatographic separation techniques are employed to isolate beryllium from these interferences, thereby mitigating matrix effects and ensuring reliable quantification. eichrom.comnih.gov

Extraction chromatography is a powerful method for this purpose. A resin containing an acidic chelating organophosphorus extractant has been shown to effectively retain beryllium while allowing interfering ions to be washed away. eichrom.com This method is particularly useful for separating beryllium from elements that cause spectral interferences in techniques like Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES). The separation process typically involves loading the sample onto the column at a pH between 1 and 4.5, rinsing with dilute nitric acid (e.g., 0.2 M HNO₃) to remove matrix components, and finally eluting the purified beryllium with a more concentrated acid (e.g., 4 M HNO₃). eichrom.com

Ion chromatography is another effective technique for beryllium determination. This method involves separating beryllium ions on an ion-exchange column, followed by post-column derivatization to form a colored complex that can be detected spectrophotometrically. documentsdelivered.com For example, beryllium can be derivatized with Beryllon II, and the resulting complex is measured at 625 nm. This approach has demonstrated excellent linearity and low detection limits (as low as 2 µg/L), with freedom from interference from many common cations. documentsdelivered.com These chromatographic methods are essential for achieving the high level of accuracy required in trace beryllium analysis.

Direct analysis of beryllium using X-ray Fluorescence (XRF) spectrometry is practically impossible due to its very low atomic number (Z=4). The low-energy characteristic X-rays emitted by beryllium are easily absorbed and result in an extremely low fluorescent yield. rsc.orgresearchgate.netacs.org To overcome this limitation, indirect determination methods have been developed, which rely on the formation of a stoichiometric complex containing a heavier, easily detectable element.

A prominent indirect method involves the precipitation of beryllium as a hexamminecobalt(III) carbonatoberyllate complex, [Co(NH₃)₆][Be₂(OH)₃(CO₃)₂(H₂O)₂]·3H₂O. rsc.orgacs.org In this procedure, beryllium in the sample solution is reacted with hexamminecobalt(III) chloride and ammonium (B1175870) carbonate to form the precipitate. acs.org This complex is then collected, and the amount of cobalt is measured using XRF by detecting the Co Kα line. rsc.orgacs.org

Due to the fixed stoichiometry of the complex, the measured cobalt concentration is directly proportional to the initial beryllium concentration. This method offers several advantages:

It enables the quantification of an element that is otherwise undetectable by XRF. rsc.org

The use of a thin film sample for XRF analysis minimizes matrix and self-absorption effects. acs.org

Calibration is simplified as it can be performed using standard solutions of cobalt, avoiding the need for toxic beryllium standards. rsc.org

This indirect approach has been successfully applied to determine beryllium in materials such as copper-beryllium alloys, demonstrating its viability and precision for samples where direct analysis is not feasible. acs.org The detection limit for this method is reported to be 0.2 mg of beryllium. acs.org

Computational Modeling and Simulation in Beryllium Oxide Carbonate Systems

Ab Initio and First-Principles Approaches

Ab initio and first-principles methods, which are based on the fundamental laws of quantum mechanics, offer a powerful means to predict the properties of materials without empirical parameters. These techniques have been instrumental in elucidating the behavior of beryllium oxide-carbonate systems.

First-principles calculations, particularly those employing density functional theory (DFT), have been utilized to investigate the electronic structure of compounds within the BeO-CO2 system. These calculations are crucial for understanding the nature of chemical bonding and the stability of different crystal structures.

Recent studies have focused on the high-pressure synthesis of beryllium carbonate (BeCO3) from beryllium oxide (BeO) and carbon dioxide (CO2). Using first-principles calculations in conjunction with modern crystal structure prediction methods, researchers have explored the BeO–CO2 system under pressures ranging from 0 to 50 GPa. researchgate.net These calculations have successfully predicted the stability of an intermediate compound with the stoichiometry BeCO3 across this pressure range. researchgate.net The electronic density of states and band structures of the predicted stable modifications of BeCO3 have also been calculated, providing fundamental insights into their electronic properties. researchgate.net

The calculations revealed that the predicted stable phases of BeCO3, specifically the Ama2 and P3121 modifications, are characterized by chains of [BeO4] tetrahedra that share corners with [CO3] triangles. researchgate.net This structural arrangement highlights the covalent nature of the Be-O and C-O bonds within the carbonate.

Computational simulations have been pivotal in understanding the phase equilibria and transformations in the beryllium oxide-carbonate system, particularly under high-pressure conditions. First-principles calculations of enthalpy have been used to determine the relative stability of different crystal structures and to predict pressure-induced phase transitions.

For the BeO-CO2 system, calculations have predicted a sequence of polymorphic transitions for BeCO3 at low temperatures: from the Ama2 structure to the P3121 phase at 4.5 GPa, and subsequently to the R-3c modification at 36 GPa. researchgate.net The high-pressure R-3c phase is predicted to remain stable up to at least 50 GPa. researchgate.net In this high-pressure structure, the coordination of beryllium changes, with [BeO4] tetrahedra being replaced by [BeO6] octahedra, indicating a significant change in the local atomic environment under compression. researchgate.net These theoretical predictions provide a roadmap for experimental investigations into the high-pressure behavior of this system.

The following table summarizes the predicted pressure-induced phase transitions of Beryllium Carbonate at low temperatures.

| Pressure (GPa) | Initial Phase | Final Phase |

| 4.5 | Ama2 | P3121 |

| 36 | P3121 | R-3c |

This table is based on data from first-principles calculations. researchgate.net

A powerful application of first-principles calculations is the prediction of spectroscopic features, which can be directly compared with experimental data to validate theoretical models and aid in the identification of new phases. In the context of the beryllium oxide-carbonate system, DFT-based calculations have been successfully used to compute the Raman spectra of newly synthesized beryllium carbonate.

In a recent study, anhydrous beryllium carbonate (BeCO3) was synthesized from BeO and CO2 in a laser-heated diamond anvil cell at 20 GPa and 1500 K. The crystal structure of the resulting material was determined using synchrotron single-crystal X-ray diffraction and was found to crystallize in the acentric, trigonal space group P3121. To confirm this structure, the experimental Raman spectrum was compared with the Raman spectrum calculated using DFT. The excellent agreement between the experimental and calculated spectra provided strong evidence for the correctness of the determined crystal structure.

The following table presents a comparison of the experimental and DFT-calculated Raman shifts for BeCO3, demonstrating the accuracy of the theoretical predictions.

| Experimental Raman Shift (cm⁻¹) | DFT-Calculated Raman Shift (cm⁻¹) |

| ~1195 | Agreement confirmed by rescaling |

| Specific peak positions from the study are used for detailed comparison in the original research. | Calculated shifts were rescaled by 2-6% to match the experimental data. |

This data is based on the synthesis and characterization of anhydrous beryllium carbonate. The DFT calculations were crucial in confirming the experimental findings.

Molecular Dynamics and Monte Carlo Simulations

While direct Molecular Dynamics (MD) and Monte Carlo (MC) simulations specifically for beryllium oxide-carbonate systems are not extensively reported in the literature, the principles of these methods are highly applicable. These simulation techniques are powerful for studying the dynamics and statistical mechanics of molecular systems.

Molecular Dynamics (MD) simulations could be employed to study the microscopic mechanisms of the reaction between CO2 and BeO surfaces. By simulating the trajectories of atoms and molecules over time, MD could provide insights into the adsorption of CO2 on the BeO surface, the diffusion of species, and the initial steps of carbonate formation. Analogous MD studies on the interaction of CO2 with other metal oxide surfaces have provided valuable information on adsorption energies and the geometry of adsorbed species. For instance, MD simulations have been used to investigate the behavior of CO2 at various interfaces, which could be extended to the BeO-CO2 system to understand the dynamics of their interaction.

Monte Carlo (MC) simulations, particularly Grand Canonical Monte Carlo (GCMC), would be a suitable method for studying the adsorption of CO2 on beryllium oxide surfaces. GCMC simulations can predict adsorption isotherms, which relate the amount of adsorbed gas to the pressure at a given temperature. This information is crucial for applications such as CO2 capture. Studies on the adsorption of CO2 on other oxide surfaces, like MgO, using GCMC have successfully reproduced experimental adsorption isotherms and provided details about the structure of the adsorbed layers. researchgate.netnih.gov These approaches could be adapted to the BeO-CO2 system to predict its CO2 adsorption capacity and the thermodynamics of the adsorption process.

Rheological Modeling of Beryllium Oxide Slurry Solidification Processes

The solidification of beryllium oxide slurries is a critical process in the manufacturing of high-performance ceramics. Computational fluid dynamics (CFD) and other rheological models are used to simulate and optimize this process. While the existing literature primarily focuses on BeO slurries with organic binders, the methodologies are adaptable to systems containing carbonate additives.

The rheological behavior of ceramic slurries is complex and often non-Newtonian. Models such as the Bingham-Papanastasiou model have been used to describe the flow of thermoplastic BeO slurries, where the yield stress and viscosity are temperature-dependent. mdpi.com Computational studies have investigated the influence of cooling rates, casting velocities, and mold geometry on the solidification process. mdpi.com These models solve the equations of fluid flow and heat transfer to predict the evolution of the solid fraction and the temperature distribution within the slurry.

Data Analysis and Theoretical Interpretation of Experimental Results

A key strength of computational modeling is its ability to provide a theoretical framework for the analysis and interpretation of experimental data. In the study of beryllium oxide-carbonate systems, this synergy is particularly evident in the characterization of new materials.

As previously mentioned, the synthesis of anhydrous beryllium carbonate (BeCO3) was a significant experimental achievement. The confirmation of its crystal structure was heavily reliant on the comparison of experimental single-crystal X-ray diffraction and Raman spectroscopy data with the results of DFT calculations. The theoretical calculations not only confirmed the experimental findings but also provided a deeper understanding of the bonding and structural motifs within the new compound.

Furthermore, thermodynamic data obtained from first-principles calculations, such as the enthalpies of formation of different polymorphs, can be used to interpret experimental observations of phase transitions under pressure and temperature. For example, the calculated pressure-temperature phase diagram for BeCO3 can guide future experiments aimed at synthesizing and characterizing its different crystalline forms. researchgate.net

Another area where computational analysis is vital is in understanding the thermal decomposition of beryllium carbonate. Thermogravimetric analysis (TGA) experiments can be complemented by computational models that simulate the decomposition pathways and the energetics of CO2 release from the carbonate structure. This combined experimental and theoretical approach provides a comprehensive picture of the material's stability and reactivity.

Specialized Academic Applications and Fundamental Phenomena

Beryllium Carbonate in Carbon Dioxide Capture and Sequestration Research

Beryllium carbonate has been identified as a model compound for research into carbon sequestration due to its exceptionally high capacity to bind and release carbon dioxide (CO2) when compared to other materials like amines, ionic liquids, and other alkaline earth carbonates such as calcium carbonate (CaCO3) and lithium carbonate (Li2CO3). nih.govshout.education Its potential as a high-capacity CO2 storage material stems from its chemical properties, which are the subject of ongoing scientific investigation. nih.gov

The mechanism of CO2 release from beryllium carbonate has been primarily investigated through thermogravimetric analysis (TGA). nih.govrsc.org These studies reveal a stepwise process for the decomposition of beryllium carbonate into beryllium oxide (BeO) and CO2. nih.gov TGA results for beryllium carbonate show that the release of CO2 begins to occur near ambient temperatures. rsc.org Specifically, above 54°C, beryllium carbonate rapidly evolves CO2 upon melting. ibm.com

The process of CO2 binding and release can be represented by the following equilibrium reaction: BeO + CO2 ⇌ BeCO3 nih.gov

While the release mechanism (decomposition) is well-documented through thermal analysis, detailed mechanistic studies on the binding of CO2 to beryllium oxide to form beryllium carbonate are less prevalent in publicly available literature. However, studies on the adsorption of CO2 on beryllium oxide surfaces using infrared spectrophotometry have identified the formation of surface carbonate ions (CO3^2-) and bidentate carbonate species at temperatures between 25 and 200°C. rsc.org Above 300°C, only the carbonate ion is observed. rsc.org This suggests that the binding of CO2 involves its chemisorption onto the beryllium oxide surface, forming carbonate species. rsc.org

A study on a mixed adsorbent of beryllium oxide and iron(III) oxide (BeO/Fe2O3) indicated that the CO2 adsorption process is governed by multilayer adsorption on a heterogeneous surface, suggesting a physical adsorption phenomenon in that specific context. researchgate.net

The thermodynamic equilibrium for the capture and release of CO2 by beryllium oxide has been a key area of study. nih.govshout.educationrsc.org Beryllium carbonate exhibits the largest equilibrium constants for the release of CO2 among the alkali and alkaline earth carbonates, indicating that it can release CO2 at relatively low temperatures. nih.gov This thermodynamic characteristic is crucial for potential applications in thermal cycling-based CO2 capture systems, where CO2 is captured at lower temperatures and released in a concentrated form at higher temperatures. nih.govshout.education

At room temperature, solid beryllium carbonate is often stored under a CO2 atmosphere to prevent its decomposition, which underscores the thermodynamic equilibrium at play. rsc.org The thermodynamic favorability of CO2 storage by beryllium oxide can be enhanced by cooling or increasing the pressure of CO2. nih.gov

A study on a mixed BeO/Fe2O3 adsorbent determined that the CO2 adsorption process is a physical phenomenon, supported by the mean free energy of adsorption (E=3.536 kJ/mol) and the heat of adsorption (bT=3.219 kJ/mol). researchgate.net

| Thermodynamic Parameter | Value/Observation | Context |

| Equilibrium Constant for CO2 Release | Largest among alkali and alkaline earth carbonates | Indicates release at lower temperatures nih.gov |

| CO2 Storage by BeO | Energetically favored by cooling or pressurizing | nih.gov |

| Mean Free Energy of Adsorption (E) | 3.536 kJ/mol | For CO2 on a mixed BeO/Fe2O3 adsorbent, indicating physisorption researchgate.net |

| Heat of Adsorption (bT) | 3.219 kJ/mol | For CO2 on a mixed BeO/Fe2O3 adsorbent, supporting physisorption researchgate.net |

Beryllium carbonate is notable for its high theoretical CO2 storage capacity. nih.gov It has a calculated capacity of 1.83 kg of CO2 per kg of BeO. nih.govrsc.org This is significantly higher than other common CO2 absorbents. nih.gov

| Absorbent Material | CO2 Capture Capacity (kg CO2 per kg absorbent) |

| Beryllium Oxide (forming BeCO3) | 1.83 nih.govshout.educationrsc.org |

| Lithium Oxide (forming Li2CO3) | 1.47 nih.govshout.educationrsc.org |

| Calcium Oxide (forming CaCO3) | 0.78 nih.govshout.educationrsc.org |

| Amines | 0.19–0.37 shout.education |

| Ionic Liquids | 0.07–0.09 shout.education |

While the maximum theoretical capacity has been established, detailed modeling of CO2 storage capacities under various operational conditions such as pressure, temperature, and gas composition is not extensively covered in the available literature for pure beryllium oxide carbonate. However, studies on mixed oxide systems have utilized adsorption isotherm models like Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich to analyze CO2 adsorption data. researchgate.net For a BeO/Fe2O3 adsorbent, the Freundlich isotherm model was found to be the best fit, suggesting multilayer adsorption on a heterogeneous surface. researchgate.net

Interfacial Phenomena and Surface Chemistry Studies

The surface chemistry of beryllium compounds, particularly the oxide, plays a critical role in their interaction with the environment. Beryllium metal is known to form a passivating, resistant layer of beryllium oxide on its surface, which influences its reactivity. shout.educationpilgaardelements.com

Interaction with CO2: As discussed in section 7.1.1, the interaction of CO2 with beryllium oxide surfaces has been studied using infrared spectrophotometry. rsc.org At 25°C, CO2 is chemisorbed, leading to the formation of a simple surface carbonate ion (CO3^2-) and a bidentate carbonate species. rsc.org At temperatures above 300°C, only the surface carbonate ion is formed. rsc.org At temperatures below -20°C, only physical adsorption of CO2 is observed. rsc.org

Interaction with H2O: Beryllium oxide's interaction with water is dependent on temperature. While beryllium metal is resistant to water and steam at lower temperatures due to its protective oxide layer, it reacts with steam at high temperatures (around 700°C or more) to produce beryllium oxide and hydrogen. shout.education Studies on the reaction of beryllium oxide with water vapor at high temperatures indicate a significant increase in the volatility of BeO. datapdf.com This is attributed to the formation of gaseous beryllium hydroxide (B78521) (Be(OH)2) via the reaction: BeO(s) + H2O(g) → Be(OH)2(g) datapdf.com

At 25°C, water is both physically adsorbed on the beryllium oxide surface and chemisorbed, forming surface hydroxyl groups. rsc.org The physically adsorbed water can be removed by vacuum pumping at room temperature, while the complete removal of the surface hydroxyl groups requires heating to 550°C. rsc.org

The available research primarily focuses on the inherent surface properties of beryllium oxide rather than extensive studies on the deliberate modification of beryllium oxide carbonate surfaces for specific applications. However, a study involving the surface modification of iron(III) oxide with beryllium oxide to create a mixed adsorbent for CO2 capture has been conducted. researchgate.net In this case, the addition of BeO to Fe2O3 and subsequent calcination at 300°C resulted in an efficient adsorbent for CO2. researchgate.net The characterization of this modified surface revealed the presence of BeO, BeO0.85, and Be12Fe, and the CO2 adsorption was found to be a physical phenomenon. researchgate.net This suggests that creating composite materials containing beryllium oxide can alter the surface properties and enhance CO2 adsorption capabilities. researchgate.net

Nanoscale Beryllium Oxide-Carbonate Structures and Assembly

The field of nanotechnology has introduced novel materials with unique properties, and among these, nanoscale structures of beryllium compounds are gaining attention for specialized applications. This section focuses on the synthesis, characterization, and self-assembly of what is referred to as beryllium oxide-carbonate at the nanoscale. It is important to note that while carbonate precursors are integral to some synthesis routes, the final, calcined nanoscale product is typically characterized as beryllium oxide (BeO). The "carbonate" aspect often relates to the chemical pathway used to achieve the desired oxide nanostructures.

Synthesis and Characterization of Nanofibers and Nanoparticles

The fabrication of beryllium oxide nanoparticles with controlled size and morphology is crucial for their application. Several synthesis methods have been explored, with a focus on producing high-purity, uniform nanoparticles.

Synthesis Methods:

A prevalent method for synthesizing BeO nanoparticles is the polyacrylamide gel route . researchgate.netchalcogen.ro This technique involves dissolving a beryllium salt, such as beryllium sulfate (B86663) tetrahydrate, in distilled water. chalcogen.ro This solution is then incorporated into a polyacrylamide gel matrix. The gel acts as a steric trap, ensuring a homogeneous distribution of the beryllium cations. chalcogen.ro Subsequent calcination of the gel at elevated temperatures decomposes the organic components and the beryllium salt precursor to yield beryllium oxide nanoparticles. researchgate.net One of the advantages of this method is that it allows for a lower calcination temperature (around 690°C) compared to traditional methods (which may require temperatures above 840°C). researchgate.netcore.ac.uk

Another significant approach is the calcination of beryllium hydroxide , often with the use of carbonate additives. In this process, powdered beryllium hydroxide is mixed with a calcination additive, such as magnesium basic carbonate or calcium carbonate. google.com This mixture is then heated in a controlled atmosphere (air, nitrogen, argon, or hydrogen) at temperatures ranging from 1000° to 1300°C. google.com The carbonate additives facilitate the conversion of beryllium hydroxide to beryllium oxide and aid in controlling the morphology and particle size of the final product. google.com

The sol-gel method is also a recognized technique for producing metal oxide nanoparticles, including beryllium oxide. chalcogen.roresearchgate.net This process involves the transition of a solution system (sol) into a solid gel-like network containing the metal precursor. Subsequent drying and heat treatment of the gel result in the formation of the desired oxide nanoparticles. researchgate.net

Characterization Techniques:

The physical and chemical properties of the synthesized BeO nanoparticles are investigated using a variety of analytical techniques to ensure the desired characteristics are achieved.

X-ray Diffraction (XRD): This technique is fundamental for determining the crystalline structure and phase purity of the nanoparticles. XRD patterns can confirm the formation of the hexagonal α-BeO phase and can also be used to estimate the average crystallite size using the Debye-Scherrer equation. researchgate.netcore.ac.uk

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanoparticles, allowing for direct observation of their size, shape, and morphology. researchgate.net Studies have used TEM to confirm the formation of ellipsoid-like nanoparticles with sizes ranging from 15 to 35 nm. researchgate.netchalcogen.roresearchgate.net

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal decomposition behavior of the precursor materials, helping to determine the optimal calcination temperatures for the synthesis of BeO nanoparticles. researchgate.net

The following table summarizes key findings from characterization studies of BeO nanoparticles synthesized via the polyacrylamide gel route.

| Characterization Technique | Parameter | Observation |

| X-ray Diffraction (XRD) | Crystallite Size | Average size of 16.5 nm when calcined at 700°C. core.ac.uk |

| Phase | Pure hexagonal α-BeO phase confirmed. core.ac.uk | |

| Transmission Electron Microscopy (TEM) | Particle Size | Ranges from 15 nm to 25 nm for particles calcined at 800°C for 2 hours. researchgate.net |

| Morphology | Well-proportioned ellipsoid-like shape. chalcogen.rocore.ac.uk | |

| Thermogravimetric Analysis (TGA) | Calcination Temperature | Decomposition of beryllium sulfate in polyacrylamide gel occurs around 690°C. researchgate.net |

Self-Assembly Processes and Morphological Control

The spontaneous organization of nanoparticles into ordered structures, known as self-assembly, is a powerful tool for creating functional materials. For inorganic nanoparticles like beryllium oxide, self-assembly is driven by the interplay of various colloidal forces. umich.edunih.gov

Self-Assembly Phenomena:

In a colloidal suspension, nanoparticles are in constant Brownian motion. umich.edu Their tendency to self-assemble into larger architectures is governed by a balance of attractive and repulsive forces. While specific studies on the self-assembly of beryllium oxide-carbonate nanoparticles are not detailed in the available literature, general principles for inorganic nanoparticles apply. These nanoparticles can organize into a variety of complex structures, including chains, sheets, ribbons, and even more intricate, biomimetic forms like nanoshells. umich.edunih.gov The process is influenced by factors such as particle size, shape, surface chemistry, and the properties of the surrounding medium (e.g., pH). nih.gov

Morphological Control:

The ability to control the morphology (shape and size) of the synthesized nanoparticles is critical as it directly influences their properties and how they self-assemble. Several factors during the synthesis process can be tuned to achieve this control.